REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.Cl[CH2:12][CH2:13][CH3:14].[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH2:12][CH2:13][CH3:14])[C:9]#[N:10])=[CH:4][CH:3]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
227.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CC#N
|
Name
|
|
Quantity
|
235.6 g
|
Type
|
reactant
|
Smiles
|
ClCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Control Type
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UNSPECIFIED
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Setpoint
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35 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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In a four neck one liter flask fitted with a reflux condenser, mechanical stirrer and addition funnel
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Type
|
CUSTOM
|
Details
|
quickly exothermed to 50° C.
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Type
|
CUSTOM
|
Details
|
the reaction flask was placed in a cold water bath until the reaction mixture
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Type
|
TEMPERATURE
|
Details
|
Thereafter, the reaction mixture was heated for an additional 4 hours at 50° C.
|
Duration
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4 h
|
Type
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CUSTOM
|
Details
|
the reaction was quenched
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Type
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ADDITION
|
Details
|
by adding 1500 ml of water
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted twice with ether
|
Type
|
WASH
|
Details
|
the organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
DISTILLATION
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Details
|
The distillate was collected, at 105° C. at 0.5 mm, and two main fractions of 156.3 gm (88% purity)
|
Type
|
CUSTOM
|
Details
|
88 gm (60% purity) were obtained
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C(C#N)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |